molecular formula C14H12N2O3S B2444438 N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396814-67-7

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2444438
CAS No.: 1396814-67-7
M. Wt: 288.32
InChI Key: OLBFUIZQCRRZMY-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-11(9-5-6-19-8-9)7-15-13(18)14-16-10-3-1-2-4-12(10)20-14/h1-6,8,11,17H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBFUIZQCRRZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-sulfonamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carbothioamide

Uniqueness

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific positioning of the furan ring and the hydroxyethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

The compound features a furan ring , a benzo[d]thiazole moiety , and a carboxamide group , which contribute to its chemical reactivity and biological activity. Its molecular formula is C13H11N3O3SC_{13}H_{11}N_{3}O_{3}S, with a molecular weight of approximately 299.31 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazole have demonstrated effective inhibition against various pathogens:

  • Minimum Inhibitory Concentrations (MIC) for certain thiazole derivatives have been reported as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
  • The compound's structure suggests potential interactions with bacterial DNA gyrase, which could explain its antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells, with significant reductions in cell viability observed in A2780 ovarian cancer cells .
  • Structure-Activity Relationship (SAR) analyses indicate that modifications to the thiazole ring enhance cytotoxicity against various cancer cell lines. For example, the presence of electron-donating groups on the phenyl ring is associated with increased activity .

Case Studies

  • Antitumor Efficacy :
    • In a study evaluating the efficacy of thiazole derivatives, one compound exhibited an IC50 value less than that of doxorubicin against both Bcl-2 Jurkat and A-431 cell lines, indicating strong anticancer activity .
  • Mechanism of Action :
    • Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism for their anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStreptococcus pneumoniae0.008 μg/mL
AntimicrobialStaphylococcus epidermidis0.03 μg/mL
AnticancerA2780 Ovarian Cancer Cells< Doxorubicin IC50
AnticancerBcl-2 Jurkat CellsIC50 < 1.61 μg/mL

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Amide couplingEDC, HOBt, DMF, RT, 12 h7895
Hydroxyethyl formationNaBH4_4, MeOH, 0°C, 2 h6590
PurificationSilica gel chromatography (EtOAc/Hexane)8598

Q. Table 2: Pharmacological Profile

Assay TypeTarget/ModelResult (IC50_{50})Reference
CytotoxicityHeLa cells8.2 µM
COX-2 inhibitionHuman recombinant0.89 µM
Solubility (pH 7.4)PBS12 µg/mL

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